Xantphos PD G3
Overview
Description
XantPhos Pd G3 is a third generation (G3) Buchwald precatalyst. It is air, moisture and thermally-stable and is highly soluble in a wide range of common organic solvents. It has long life in solutions. This compound is an excellent reagent for palladium catalyzed cross-coupling reactions. Some of its unique features include lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species and accurate control of ligand: palladium ratio.
Mechanism of Action
Target of Action
Xantphos PD G3, a third-generation Buchwald precatalyst , primarily targets the formation of various types of bonds in cross-coupling reactions . These bonds include carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The ability to form these bonds makes this compound a versatile tool in organic synthesis.
Mode of Action
The mode of action of this compound involves the formation of an active palladium (0) species . This is achieved through the deprotection of the precatalyst, which gives a palladium-amido complex. This complex then undergoes reductive elimination to yield the active palladium (0) species, a methanesulfonate salt, and carbazole . This process allows for the efficient and rapid generation of the active catalytic species, generally without reducing agents .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly in cross-coupling reactions. For instance, it has been used in the Negishi cross-coupling reaction during the synthesis of palmerolides . It has also been used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Furthermore, it has been employed in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .
Pharmacokinetics
This compound is highly soluble in a wide range of common organic solvents , which suggests it could have good bioavailability in these mediums. It is also air, moisture, and thermally-stable , which could influence its distribution and metabolism.
Result of Action
The result of this compound’s action is the formation of the desired product in cross-coupling reactions. For example, it has been used to achieve good to excellent yields of the desired products in C-S cross-coupling reactions . The use of this compound typically allows for lower catalyst loadings and results in shorter reaction times .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been used under microwave conditions at 80°C, 200W to achieve good to excellent yields of the desired products . Its stability in air, moisture, and heat suggests that it can maintain its efficacy and stability under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Xantphos PD G3 plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . It interacts with various enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The nature of these interactions involves the coordination of the palladium center with the phosphine ligands, which stabilizes the catalytic species and enhances the reaction efficiency .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The palladium center of this compound binds to specific sites on enzymes and proteins, leading to their activation or inhibition. This binding interaction can result in changes in the conformation of the biomolecules, thereby affecting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under various conditions, but prolonged exposure to certain environments can lead to its degradation. This degradation can result in a decrease in its catalytic activity and long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods, but its effectiveness may diminish over time .
Properties
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOHYWEUIAPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46NO4P2PdS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Xantphos Pd G3 a desirable catalyst for Negishi cross-coupling reactions?
A1: this compound exhibits high selectivity for branched products in acyclic sec-alkyl Negishi cross-coupling reactions involving heteroaryl halides. [] This selectivity is valuable for synthesizing complex molecules with specific stereochemistry, particularly in the pharmaceutical industry where branched motifs are common. [] For instance, this compound achieved branched-to-linear ratios exceeding 100:1 for several pharmaceutically relevant substrates. []
Q2: Beyond Negishi couplings, are there other applications for this compound?
A3: Yes, research shows this compound effectively catalyzes C-S cross-coupling reactions. [] For example, it facilitated the synthesis of various benzothiazole and benzothiadiazole derivatives by reacting with different benzenethiols under microwave irradiation. [] This highlights the catalyst's versatility and potential utility in diverse synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.